CYP11B2 Inhibition Potency and Selectivity vs. Other Benzimidazole Substituents
In a systematic SAR study of benzimidazole-based CYP11B2 inhibitors, the 5,6-difluoro derivative (compound 23) demonstrated a superior combination of potency, selectivity (B1/B2), and ligand lipophilic efficiency (LLE) compared to the parent unsubstituted compound and other mono- or di-substituted analogs [1]. The data indicates that the difluoro pattern is optimal for balancing target engagement and selectivity, a profile not achieved by the monohalogenated or hydrogen variants.
| Evidence Dimension | CYP11B2 Inhibition, Selectivity (B1/B2), Ligand Lipophilic Efficiency (LLE) |
|---|---|
| Target Compound Data | CYP11B2 IC50 = 2.1 nM; CYP11B1 IC50 = 370 nM; B1/B2 Selectivity Ratio = 176; LLE = 5.45 |
| Comparator Or Baseline | Compound 11 (Unsubstituted): CYP11B2 IC50 = 49 nM, B1/B2 >170, LLE = 4.49. Compound 13 (5-F): CYP11B2 IC50 = 28 nM, B1/B2 = 142, LLE = 4.53. Compound 5 (6-F): CYP11B2 IC50 = 3.8 nM, B1/B2 = 105, LLE = 5.38. |
| Quantified Difference | ~23-fold more potent than unsubstituted (49 nM vs 2.1 nM) and ~13-fold more potent than 5-F (28 nM vs 2.1 nM) against CYP11B2. Higher LLE (5.45) than all comparators, indicating superior binding efficiency per lipophilic atom. |
| Conditions | In vitro enzymatic inhibition assays against human CYP11B2 and CYP11B1 isoforms. LLE calculated as pIC50 - aLogP98. |
Why This Matters
This data directly informs the selection of this compound as a core scaffold for developing selective CYP11B2 inhibitors, a key target for hypertension and heart failure, as it offers a superior potency/efficiency profile compared to its closest structural analogs.
- [1] Hoyt, S. B.; Park, M. K.; London, C.; et al. Discovery of Benzimidazole CYP11B2 Inhibitors with in Vivo Activity in Rhesus Monkeys. ACS Med. Chem. Lett. 2015, 6 (5), 573–578. View Source
